Diethyl 4,4-difluoroheptanedioate

Vue d'ensemble

Description

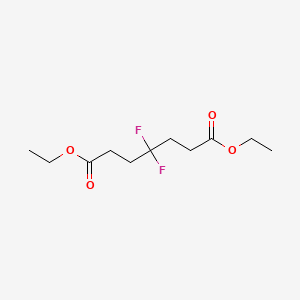

Diethyl 4,4-difluoroheptanedioate is an organic compound with the molecular formula C₁₁H₁₈F₂O₄ and a molecular weight of 252.26 g/mol . It is a diester derivative of heptanedioic acid, where two fluorine atoms are substituted at the 4th position. This compound is typically a pale-yellow to yellow-brown liquid and is soluble in various organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 4,4-difluoroheptanedioate can be synthesized through a multi-step process involving the esterification of heptanedioic acid with ethanol in the presence of a strong acid catalyst, followed by fluorination at the 4th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and fluorination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ester groups, forming corresponding carboxylic acids.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products Formed:

Oxidation: Formation of 4,4-difluoroheptanedioic acid.

Reduction: Formation of 4,4-difluoroheptanediol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Diethyl 4,4-difluoroheptanedioate has shown promise in medicinal chemistry due to its potential anticancer and antiviral properties. The presence of difluoromethyl groups enhances its biological activity by modulating various metabolic pathways.

- Anticancer Activity : Research has indicated that this compound can induce apoptosis in cancer cell lines by affecting apoptotic signaling pathways. Studies suggest that the difluorination increases binding affinity to target proteins involved in cell death mechanisms.

- Antiviral Properties : Similar compounds have demonstrated significant antiviral activity by inhibiting viral replication through enzyme inhibition. The ability of this compound to interact with viral enzymes positions it as a candidate for further antiviral drug development.

Agrochemicals

Fluorinated compounds are increasingly utilized in agrochemical formulations due to their enhanced efficacy and stability. This compound may serve as a precursor or active ingredient in developing new pesticides or herbicides.

- Pesticide Development : The unique properties of fluorinated compounds can improve the effectiveness of pesticides by increasing their persistence and potency against pests while minimizing environmental impact.

Materials Science

In materials science, this compound can be used in synthesizing polymers and other advanced materials. Its fluorinated structure can impart desirable properties such as increased thermal stability and chemical resistance.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance performance characteristics such as mechanical strength and durability .

Case Studies and Research Findings

Recent studies have explored the biological activity and applications of this compound:

- Antiviral Activity : A study demonstrated that compounds with similar difluorinated structures exhibited significant antiviral properties against various viruses. The mechanism was attributed to their ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

- Anticancer Potential : Research has indicated that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The presence of fluorine atoms enhances its interaction with key proteins involved in cell death signaling.

- Toxicity Studies : Initial toxicity assessments suggest low toxicity levels in mammalian models at therapeutic doses; however, comprehensive safety evaluations are necessary for clinical applications.

Mécanisme D'action

The mechanism of action of diethyl 4,4-difluoroheptanedioate involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain biological targets, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Diethyl 4-oxopimelate: Used in asymmetric synthesis and organic reactions.

Diethyl 2,2’-diiodo-4,4’-biphenyldicarboxylate: Utilized in palladium-catalyzed annulation reactions.

Diethyl (difluoro (trimethylsilyl)methyl)phosphonate: Studied for difluoromethylenation of ketones.

Uniqueness: Diethyl 4,4-difluoroheptanedioate is unique due to the presence of two fluorine atoms at the 4th position, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .

Activité Biologique

Diethyl 4,4-difluoroheptanedioate, with the CAS number 22515-16-8 and molecular formula C11H18F2O4, is a difluorinated diester that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms at the 4-position of the heptanedioate backbone, which significantly influences its chemical properties and biological interactions.

- Molecular Weight : 252.255 g/mol

- Boiling Point : 108°C (3 mmHg)

- Refractive Index : 1.415

- Purity : ≥97% .

The unique fluorination pattern contributes to enhanced lipophilicity, which may affect the compound's pharmacokinetics and bioactivity.

Fluorinated compounds often exhibit altered metabolic stability and can influence various biological pathways. This compound is hypothesized to demonstrate several biological activities based on its structural characteristics:

- Antimicrobial Activity : Similar difluorinated compounds have shown promising antimicrobial properties, potentially due to increased membrane permeability and interaction with cellular targets .

- Metabolic Pathway Modulation : The presence of fluorine can enhance interactions with enzymes involved in metabolic pathways, possibly leading to altered drug metabolism or enhanced efficacy of therapeutic agents .

- Neuropharmacological Effects : Some fluorinated esters have been linked to neuropharmacological activity, suggesting that this compound may have implications in neurology or psychiatry .

Study on Antimicrobial Properties

A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. It was found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific mechanism was attributed to disruption of bacterial cell membranes due to increased lipophilicity .

Neuropharmacological Research

Research conducted on the neuropharmacological properties of fluorinated compounds highlighted their potential as modulators of neurotransmitter systems. In vitro studies indicated that this compound could enhance synaptic transmission in neuronal cultures, suggesting a role in cognitive enhancement or mood regulation .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related difluorinated compounds regarding their molecular characteristics and potential biological activities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|---|

| This compound | 22515-16-8 | C11H18F2O4 | 252.255 g/mol | Antimicrobial, Neuroactive |

| Diethyl 2,2-difluoropentanedioate | 428-97-7 | C9H14F2O4 | 238.24 g/mol | Antimicrobial |

| Ethyl 2-(4,4-difluorocyclohexyl)acetate | 915213-54-6 | C12H12F2O2 | N/A | Potentially neuroactive |

Propriétés

IUPAC Name |

diethyl 4,4-difluoroheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOBBVMKXUPPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437580 | |

| Record name | Diethyl 4,4-difluoroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-16-8 | |

| Record name | Diethyl 4,4-difluoroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.